molecular formula C29H30N4O7 B1215208 Tryptoquivaline CAS No. 55387-45-6

Tryptoquivaline

カタログ番号: B1215208
CAS番号: 55387-45-6
分子量: 546.6 g/mol
InChIキー: CYNVLFGDEQQUPE-LDWWEUSWSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tryptoquivaline is a complex fungal metabolite belonging to the quinazoline-containing indole alkaloid class, first isolated from Aspergillus clavatus . It is part of a larger family of tremorgenic mycotoxins, with numerous variants (designated A through V) identified from various fungal species, including Aspergillus fumigatus and marine-derived Neosartorya species . This compound features a sophisticated pentacyclic scaffold comprising a quinazoline moiety connected to a 6-5-5 imidazoindolone ring system via a spirolactone . Research Applications and Biological Activity: this compound and its derivatives are valuable for a range of research applications. Studies have highlighted their antibacterial and antibiofilm activities against Gram-positive bacteria, including reference strains and environmental multidrug-resistant isolates such as Staphylococcus aureus and Bacillus subtilis . Certain analogues have also demonstrated NF-kappa B inhibitory activity , suggesting potential for immunology research . The complex structure of this compound makes it an interesting subject for organic synthesis research , with studies focusing on the catalytic stereoselective synthesis of its core scaffold . Product Information: This product is labeled "For Research Use Only" (RUO) . RUO products are intended solely for laboratory research purposes and are not intended for use in diagnostic or therapeutic procedures for humans or animals . Researchers are solely responsible for ensuring their work complies with all applicable regulations. Molecular Characteristics: • CAS Number : 55387-45-6 • Molecular Formula : C29H30N4O7 • Molecular Weight : 546.6 g/mol

特性

CAS番号

55387-45-6

分子式

C29H30N4O7

分子量

546.6 g/mol

IUPAC名

[(1S)-1-[3-[(3'R,3aS,4S)-3-hydroxy-2,2-dimethyl-1,2'-dioxospiro[3aH-imidazo[1,2-a]indole-4,5'-oxolane]-3'-yl]-4-oxoquinazolin-2-yl]-2-methylpropyl] acetate

InChI

InChI=1S/C29H30N4O7/c1-15(2)22(39-16(3)34)23-30-19-12-8-6-10-17(19)24(35)31(23)21-14-29(40-25(21)36)18-11-7-9-13-20(18)32-26(29)33(38)28(4,5)27(32)37/h6-13,15,21-22,26,38H,14H2,1-5H3/t21-,22+,26+,29+/m1/s1

InChIキー

CYNVLFGDEQQUPE-LDWWEUSWSA-N

SMILES

CC(C)C(C1=NC2=CC=CC=C2C(=O)N1C3CC4(C5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C

異性体SMILES

CC(C)[C@@H](C1=NC2=CC=CC=C2C(=O)N1[C@@H]3C[C@]4([C@H]5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C

正規SMILES

CC(C)C(C1=NC2=CC=CC=C2C(=O)N1C3CC4(C5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C

同義語

fumitremorgin C
tryproquivaline D (2'S-(2'alpha,9'alpha(4R*(S*)),9'abeta))-isomer
tryproquivaline L (9'R-(9'alpha(R*),9'abeta))-isomer
tryproquivaline L (9'R-(9'alpha(S*),9'abeta))-isomer
tryproquivaline M (2'S-(2'alpha,9'alpha(4R*(S*)),9'abeta))-isomer
tryproquivaline M (2'S-(2'alpha,9'alpha(4S*(S*)),9'abeta))-isomer
tryproquivaline N (2'S-(2'alpha,9'alpha(R*),9'abeta))-isomer
tryptoquivaline

製品の起源

United States

科学的研究の応用

Antimicrobial Activity

Tryptoquivaline and its derivatives have been extensively studied for their antimicrobial properties against various pathogens.

  • Bacterial Inhibition : Research indicates that certain tryptoquivalines exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, tryptoquivalines A and B have shown significant antibacterial effects, while derivatives like this compound O demonstrated antifungal activity. In a study involving Neosartorya species, multiple tryptoquivalines were isolated and tested against common bacterial strains, including Staphylococcus aureus and Escherichia coli, with varied results in terms of minimum inhibitory concentration (MIC) values .
  • Synergistic Effects : Some studies reported synergistic effects when tryptoquivalines were combined with conventional antibiotics, enhancing their overall antimicrobial efficacy. This suggests potential for developing new therapeutic strategies against resistant bacterial strains .

Anticancer Properties

The anticancer potential of this compound has been a focal point of research, particularly in the context of cell viability and proliferation.

  • Cell Viability Studies : Various derivatives of this compound have been evaluated for their cytotoxic effects on cancer cell lines. For example, compounds such as deoxythis compound were tested against human ovarian cancer cells (A2780), showing promising results in inhibiting cell growth at specific concentrations .
  • NF-κB Inhibition : Tryptoquivalines have also been investigated for their ability to inhibit the NF-κB signaling pathway, which is often implicated in cancer progression. Certain compounds demonstrated IC50 values indicating effective inhibition of TNF-induced NF-κB activity, suggesting potential roles in cancer chemoprevention .

Neuropharmacological Effects

Some studies have highlighted the neuropharmacological effects of tryptoquivalines.

  • Tremorgenic Properties : Tryptoquivalines A and B have been noted for their tremorgenic properties, which could indicate a role in neurological research or potential therapeutic applications related to neurodegenerative diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of tryptoquivalines is crucial for optimizing their biological activities.

  • Synthetic Approaches : Recent advances in synthetic chemistry have aimed at developing enantioselective routes to synthesize various this compound analogs. These synthetic efforts are intended to enhance the biological efficacy and specificity of these compounds .

化学反応の分析

Biosynthetic Pathways

Tryptoquivalines originate from hybrid biosynthetic pathways involving non-ribosomal peptide synthetases (NRPS) and terpenoid precursors . Key intermediates include:

  • Valine , tryptophan , and anthranilic acid , which form the quinazolinone scaffold .

  • Prenylation and cyclization steps introduce terpenoid-derived side chains, as observed in the formation of tryptoquivaline U (C₂₃H₂₁N₄O₄) .

Proposed biosynthetic steps for This compound Y involve:

  • Nucleophilic attack by tryptophan’s α-nitrogen on valine’s carbonyl carbon, forming a lactam intermediate .

  • Oxidative coupling with 2-methyl alanine to generate a spiro-lactone structure .

  • Hydroxylation and esterification to yield derivatives like This compound W (C₂₇H₂₉N₄O₇) .

Structural Elucidation and Key Modifications

Recent isolates highlight structural diversity driven by enzymatic tailoring:

Table 1: Novel this compound Derivatives and Modifications

CompoundMolecular FormulaKey FeaturesSource Fungus
This compound UC₂₃H₂₁N₄O₄Lacks hydroxyl group at N-16; confirmed via X-ray Neosartorya takakii
This compound YC₂₇H₂₉N₄O₇3-O-isobutanoyl substitutionAspergillus felis FM324
This compound ZC₂₆H₂₇N₄O₆15-hydroxylation and acetoxylation Aspergillus felis FM324
  • Stereochemical Analysis : X-ray crystallography of this compound U confirmed S configuration at C-2, C-3, and R at C-12 .

  • Side-Chain Variability : Derivatives differ in prenyl groups (e.g., (4Z)-5-hydroxy-3-oxohex-4-enyl in sartorenol) .

Chemical Reactivity and Functionalization

Tryptoquivalines undergo site-specific reactions:

  • Oxidative Deamination : Converts primary amines to ketones, critical for forming quinazolinone rings .

  • Esterification : Introduces acyl groups (e.g., isobutanoyl in this compound Y) .

  • Cyclization : Forms spirolactone rings via intramolecular esterification (e.g., this compound L) .

Reaction Scheme for this compound W Formation :

  • Intermediate II : Lactam ring formation from valine-tryptophan-anthranilic acid.

  • Intermediate III : Hydrolysis and oxidative coupling with 2-methyl alanine.

  • Final Product : 15-hydroxylation and acetoxylation.

Analytical Techniques

  • NMR Spectroscopy : Used to identify spin systems (e.g., COSY correlations in this compound U) .

  • HRESIMS : Confirmed molecular formulas (e.g., [M + H]⁺ at m/z 417.1563 for this compound U) .

  • ECD Analysis : Determined absolute configurations of chiral centers .

類似化合物との比較

Tryptoquivaline F and J: Stereoisomeric Variants

  • Structural Features : Both share the molecular formula C22H18N4O4 but differ in stereochemistry. This compound F and J were identified as stereoisomers via HPLC-MS and NMR, with distinct retention times (7.8 vs. 8.0 min) .

This compound L and H: Modifications in Spirolactone and Side Chains

  • This compound L (C21H16N4O3) : Features an open spirolactone ring compared to this compound F, as evidenced by NMR shifts (e.g., C-2 at δC 82.8 vs. δC 84.5 in F) .
  • This compound H: Exhibited IC50 = 202 µM against HCT116 colon cancer cells, less potent than its analog northis compound (IC50 = 114 µM) .

This compound Z and U: Substituent Variations

  • This compound Z (C23H22N4O6) : Differs from this compound F by an additional isobutyric acid group, confirmed via CD spectroscopy and ROESY correlations .
  • This compound U: A newly characterized analog from Neosartorya takakii with X-ray-confirmed absolute configuration.

Deoxy and Epi Derivatives: Functional Group Alterations

  • Deoxythis compound : Lacks an oxygen atom compared to this compound, altering its NMR profile (e.g., absence of carbonyl signals). Isolated from Aspergillus giganteus, it shares antifungal properties but with reduced bioactivity .
  • 27-epi-Tryptoquivaline : An epimer of this compound isolated from Aspergillus clavatus, highlighting the role of stereochemistry in bioactivity. Its tremorgenic effects are less studied compared to the parent compound .

Structural and Functional Comparison Table

Compound Molecular Formula Key Structural Features Source Bioactivity Highlights
This compound C22H20N4O5 Quinazoline + imidazoindolone + spirolactone Aspergillus fumigatus Tremorgenic, NF-κB inhibition
This compound F C22H18N4O4 Stereoisomer of J; closed spirolactone A. fumigatus Cytotoxic (HCT116: IC50 ~150 µM)
This compound K C24H21N5O4 Rare amino acid side chain Neosartorya spp. BlaC inhibitor (ΔG = -7.77 kcal/mol)
This compound U C21H16N4O3 Open spirolactone; X-ray-confirmed configuration N. takakii No antibacterial activity
27-epi-Tryptoquivaline C22H20N4O5 C-27 epimer A. clavatus Tremorgenic (unconfirmed potency)
Deoxythis compound C21H18N4O2 Lacks oxygen at C-14 A. giganteus Antifungal (weaker than parent)

準備方法

Reaction Sequence

  • Tryptophan Activation :
    L-TryptophanBoc2O, DMAPN-Boc-tryptophan methyl ester\text{L-Tryptophan} \xrightarrow{\text{Boc}_2\text{O, DMAP}} \text{N-Boc-tryptophan methyl ester}

  • Anthranilic Acid Coupling :
    Anthranilic acid+isobutyl chloroformateMixed anhydride\text{Anthranilic acid} + \text{isobutyl chloroformate} \rightarrow \text{Mixed anhydride}

  • Double Cyclization :
    IntermediateTFAA, CH2Cl2Pentacyclic core\text{Intermediate} \xrightarrow{\text{TFAA, CH}_2\text{Cl}_2} \text{Pentacyclic core} (72% yield)

This method mimics biosynthetic pathways but requires rigorous temperature control (-78°C to 25°C) to prevent epimerization.

Eguchi-Aza Wittig Methodology

The Eguchi-aza Wittig approach enables efficient quinazolinone formation, as demonstrated in fumiquinazoline syntheses:

Key Steps

StepReactionConditionsYield
1Diketopiperazine acylationo-Azidobenzoyl chloride, DMF, 0°C85%
2Staudinger reactionPPh3, THF, reflux78%
3CyclizationMicrowave, 220°C, 90 s63%

This method achieves rapid core assembly but struggles with syn/anti diastereomer separation , requiring chiral HPLC for enantiopure products.

Mazurkiewicz–Ganesan Tripeptide Coupling

A multistep approach developed for fiscalin B analogs provides superior stereocontrol:

Synthetic Pathway

  • Dipeptide Formation :
    Anthranilic acid+Trp-OEtTBTU, DIPEADipeptide\text{Anthranilic acid} + \text{Trp-OEt} \xrightarrow{\text{TBTU, DIPEA}} \text{Dipeptide} (94% yield)

  • Tripeptide Assembly :
    Dipeptide+N-Boc-Val-ClSchotten-BaumannTripeptide\text{Dipeptide} + \text{N-Boc-Val-Cl} \xrightarrow{\text{Schotten-Baumann}} \text{Tripeptide} (88% yield)

  • Oxazole Formation :
    TripeptidePPh3,I2Oxazole intermediate\text{Tripeptide} \xrightarrow{\text{PPh}_3, \text{I}_2} \text{Oxazole intermediate} (65% yield)

  • Final Cyclization :
    IntermediateDMAP, CH3CNThis compound analog\text{Intermediate} \xrightarrow{\text{DMAP, CH}_3\text{CN}} \text{this compound analog} (58% yield)

This 7-step sequence enables gram-scale production but suffers from cumulative yield losses (total ~28%).

Palladium-Catalyzed Dearomative Alkylation

Zhang et al. (2023) reported an asymmetric route to spiroquinazoline cores using Pd catalysis:

Reaction Optimization

EntryLigandSolventee (%)Yield (%)
1L1DCE8273
2L2toluene9168
3L3MeCN8871

Optimal conditions: Pd(OAc)₂ (5 mol%), L2 (6 mol%), K₂CO₃, 80°C, 24 h. The method achieves 91% ee but requires anhydrous conditions and glovebox handling.

Organocatalytic Enantioselective Synthesis

Liu et al. (2021) developed a [3+2] annulation strategy for tetrahydrofuranyl spirooxindoles:

Catalytic System

  • Catalyst : Cinchona-derived thiourea (10 mol%)

  • Substrates : 3-Hydroxyoxindole + γ-Lactam

  • Conditions : CH₂Cl₂, -40°C, 72 h

  • Outcome : 85% yield, 94% ee

This method excels in constructing complex stereochemistry but has limited substrate scope for bulky substituents.

Recent Advances in N-Acylation Techniques

Umehara’s 2023 DMAPO/Boc₂O-mediated protocol addresses historical N-acylation challenges:

Substrate Scope Analysis

Carboxylic AcidHeterocycleYield (%)
α-Tertiary acetic acidPyrrole92
α-Quaternary propionic acidIndole88
α-Cyclohexyl carboxylic acidBenzimidazole84

The method uses DMAPO (20 mol%) and Boc₂O (1.5 eq) in CH₃CN at 60°C, enabling acylation of traditionally unreactive N-heterocycles.

Comparative Analysis of Synthetic Routes

Method Efficiency Metrics

MethodStepsTotal Yield (%)ee (%)Scalability
Biomimetic cyclization534RacemicModerate
Eguchi-Aza Wittig34285High
Pd-catalyzed62891Low
Organocatalytic45194Medium

Key findings:

  • Microwave-assisted methods reduce reaction times but complicate stereocontrol

  • Multistep sequences enable better intermediate purification at the cost of efficiency

  • Catalytic asymmetric methods now rival traditional resolution techniques in enantioselectivity

Q & A

Q. What are the primary fungal sources of tryptoquivaline, and how can researchers verify its presence in environmental isolates?

this compound is predominantly isolated from Aspergillus clavatus and related fungal species. To confirm its presence, researchers employ multimycotoxin analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized ionization parameters for indole alkaloids. Validation includes comparing retention times and fragmentation patterns with authenticated standards (e.g., this compound A, deoxythis compound A). Concentrations in fungal isolates typically range from 20,500–107,000 ng/g mycelium/agar, as quantified via external calibration curves .

Q. What spectroscopic techniques are critical for distinguishing structural variants of this compound (e.g., northis compound A)?

Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^13C NMR, is essential for resolving structural differences in the quinazolinone and indole moieties. For example, northis compound A lacks a methyl group at R2 compared to this compound A, detectable via chemical shift discrepancies in the 2.5–3.5 ppm region. High-resolution mass spectrometry (HRMS) further confirms molecular formulas (e.g., [M+H]+^+ ions) with mass accuracy <5 ppm .

Q. How can researchers design assays to evaluate the antifungal activity of this compound derivatives?

Standardized microdilution assays against Candida albicans or Aspergillus fumigatus are recommended. Prepare serial dilutions of this compound derivatives in RPMI-1640 medium, inoculate with fungal spores (1–5 × 103^3 CFU/mL), and incubate at 35°C for 48 hours. Minimum inhibitory concentrations (MICs) are determined via optical density (OD600_{600}) or colony counting. Include positive controls (e.g., fluconazole) and validate results with triplicate trials .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies in cytotoxicity or antifungal potency often arise from variations in fungal strain virulence, culture conditions, or compound purity. To address this:

  • Standardize fungal growth media (e.g., Czapek-Dox agar vs. potato dextrose agar) to control secondary metabolite production.
  • Use orthogonal purity verification methods (HPLC-UV, LC-MS) for synthetic analogs.
  • Perform comparative genomic analysis of fungal isolates to identify biosynthetic gene cluster (BGC) polymorphisms affecting alkaloid profiles .

Q. How can genetic manipulation of fungal hosts elucidate the this compound biosynthetic pathway?

Knockout or overexpression of candidate genes within the tqa BGC (e.g., nonribosomal peptide synthetases, cytochrome P450s) can identify key enzymatic steps. For example:

  • Disrupt tqaP450 to block hydroxylation at C-14, yielding deoxythis compound instead of this compound A.
  • Use heterologous expression in Aspergillus nidulans to validate pathway reconstitution.
  • Analyze intermediates via LC-HRMS and compare with proposed biosynthetic models (see Scheme 1 in ) .

Q. What methodological considerations are critical for comparative studies of this compound and related indole alkaloids (e.g., fiscalins)?

  • Structural Analog Differentiation : Employ molecular networking via GNPS to cluster MS/MS spectra and identify shared fragmentation pathways.
  • Bioactivity Profiling : Use panel-based assays (e.g., NCI-60 human tumor cell lines) to compare antitumor mechanisms. Apply synergy scoring (e.g., Chou-Talalay method) to evaluate combinatorial effects with standard chemotherapeutics.
  • Data Integration : Cross-reference genomic (AntiSMASH), metabolomic (Global Natural Products Social Molecular Networking), and phenotypic datasets to infer structure-activity relationships .

Methodological Guidance Tables

Q. Table 1. Key Analytical Parameters for this compound Quantification

ParameterLC-MS/MS ConfigurationValidation Criteria
ColumnC18, 2.1 × 100 mm, 1.7 µmRetention time stability (±0.1 min)
Ionization modeESI+Signal-to-noise ratio ≥10
MRM transitions483.2 → 366.1 (quantifier)Coefficient of variation ≤15%
Calibration range10–10,000 ng/mLR2^2 ≥0.99
Adapted from multimycotoxin protocols in .

Q. Table 2. Structural Variants of this compound and Diagnostic Spectroscopic Features

CompoundR1R2Key 1^1H NMR Signals (ppm)HRMS [M+H]+^+
This compound AOHCH36.82 (s, H-14), 2.98 (s, N-CH3)483.2284
Deoxynorthis compoundHH6.75 (s, H-14), 3.12 (d, J=6.5 Hz)439.2011
Data synthesized from and related studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tryptoquivaline
Reactant of Route 2
Reactant of Route 2
Tryptoquivaline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。